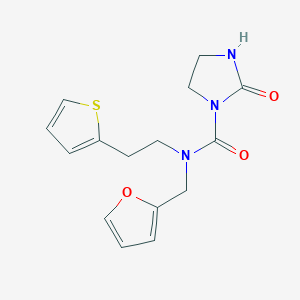

N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is a chemical entity that appears to incorporate structural motifs from furan and thiophene heterocycles within an imidazolidine framework. This suggests a molecule that could potentially exhibit interesting chemical reactivity and biological activity due to the presence of these heteroaromatic systems.

Synthesis Analysis

The synthesis of related heteroaromatic imidazolidine derivatives has been described in the literature. For instance, furan- and thiophene-2-carboxaldehydes have been successfully transformed into their corresponding N, N'-dimethylimidazolidines without the need for acid catalysis . This transformation is particularly useful for the chemoselective protection of aldehydes, which can be further metallated and then regenerated under mild conditions. Although the specific synthesis of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide is not detailed, the methodologies applied to similar compounds could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been established through various spectroscopic techniques, including 1H-NMR and proton-proton nuclear Overhauser effect difference spectroscopy . X-ray crystallography has also been employed to confirm the structure of a thiophene derivative . These techniques would likely be applicable in determining the precise molecular structure of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide, providing insights into its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of heteroaromatic compounds like furan and thiophene derivatives is often characterized by their ability to undergo various organic transformations. The literature describes the metallation of these heterocycles, particularly at the 5 (α-) positions, which can be leveraged to introduce new functional groups or to regenerate the aldehyde functionality . The presence of both furan and thiophene moieties in the compound of interest suggests that it may participate in similar chemical reactions, potentially leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(furan-2-ylmethyl)-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide are not provided, the properties of furan and thiophene derivatives can offer some general insights. These heterocycles typically exhibit moderate to high stability and can display a range of physical properties depending on their substitution patterns. The imidazolidine ring is known for its stability and can influence the compound's boiling point, solubility, and crystallinity. The compound's biological activity, such as cytotoxicity, could also be inferred from related structures, as thiophene derivatives have shown activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-oxo-N-(2-thiophen-2-ylethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-14-16-6-8-18(14)15(20)17(11-12-3-1-9-21-12)7-5-13-4-2-10-22-13/h1-4,9-10H,5-8,11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHINBZMNSHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)

![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)

![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)